4-{5-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide
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Overview
Description
4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and is further substituted with a furan and benzene sulfonamide group. This intricate structure endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The synthetic route generally starts with the preparation of the thiazolotriazine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiazole and triazine rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses .
Comparison with Similar Compounds
Compared to other thiazolotriazine derivatives, 4-(5-{[(2Z)-3,7-DIOXO-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 4-[(E)-(3,7-DIOXO-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- 2-BROMO-4-[(Z)-(3,7-DIOXO-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]-6-METHOXYPHENYL ACETATE These compounds share the thiazolotriazine core but differ in their substituents, leading to variations in their reactivity and biological activity .
Properties
Molecular Formula |
C22H14N4O5S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[5-[(Z)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H14N4O5S2/c23-33(29,30)16-9-6-13(7-10-16)17-11-8-15(31-17)12-18-21(28)26-22(32-18)24-20(27)19(25-26)14-4-2-1-3-5-14/h1-12H,(H2,23,29,30)/b18-12- |
InChI Key |
UWICGVZTTPKBGB-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)SC3=NC2=O |
Origin of Product |
United States |
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